molecular formula C5H12ClNOS B7934350 1,4-Thiazepane 1-oxide hydrochloride

1,4-Thiazepane 1-oxide hydrochloride

Cat. No.: B7934350
M. Wt: 169.67 g/mol
InChI Key: LQUZOLKRHGUORG-UHFFFAOYSA-N
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Description

1,4-Thiazepane 1-oxide hydrochloride (CAS 1551369-52-8) is a chemical building block based on the seven-membered 1,4-thiazepane ring system. The 1,4-thiazepane scaffold is recognized in medicinal chemistry as a three-dimensional (3D) fragment with applications in fragment-based ligand discovery (FBLD) . Such 3D fragments are increasingly valuable for probing difficult drug targets, as they can offer improved specificity in protein-binding assays compared to flatter, more traditional aromatic scaffolds . Research into related 1,4-thiazepanes has identified them as ligands for bromodomain-containing proteins, such as those in the BET (bromodomain and extraterminal domain) family, which are important targets in oncology and other therapeutic areas . More broadly, thiazepine derivatives are privileged structures in pharmacology, known to exhibit a wide range of biological properties, including anticancer, anti-inflammatory, and calcium channel blocking activities . This particular derivative, featuring an S-oxide group, offers a distinct electronic and steric profile for researchers exploring structure-activity relationships or developing novel synthetic methodologies. As a key intermediate, it can be used in the synthesis of more complex, pharmacologically relevant molecules. The product is supplied as a solid and should be stored sealed in a dry, room-temperature environment . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazepane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.ClH/c7-8-4-1-2-6-3-5-8;/h6H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUZOLKRHGUORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCS(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,4 Thiazepane 1 Oxide Hydrochloride and Analogues

Strategies for the Construction of the 1,4-Thiazepane (B1286124) Core

The synthesis of the seven-membered 1,4-thiazepane ring system presents unique challenges due to enthalpic and entropic barriers associated with forming medium-sized rings. Researchers have developed several key strategies to overcome these challenges, including various cyclization approaches.

Cyclization remains the most fundamental approach to constructing the thiazepane ring. These strategies typically involve the formation of one or two key bonds in an acyclic precursor to close the ring.

The thia-Michael addition, a specific type of conjugate addition, is a powerful and widely used method for carbon-sulfur bond formation. mdpi.comsrce.hrorganic-chemistry.org This reaction, involving the addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound, is central to a highly effective one-pot synthesis of 1,4-thiazepan-5-ones, which are direct precursors to 1,4-thiazepanes. nih.govwikipedia.org

A prominent strategy involves the reaction of 1,2-amino thiols, such as cysteamine, with α,β-unsaturated esters. nih.gov This process proceeds via a tandem reaction sequence: an initial thia-Michael addition of the thiol to the unsaturated ester, followed by an intramolecular cyclization (acylation) of the amine onto the ester carbonyl, forming the seven-membered ring. nih.gov While traditional methods using bases like sodium hydroxide (B78521) were often slow, taking several days and resulting in modest yields, significant improvements have been reported. nih.gov The use of moderately reactive trifluoroethyl esters under milder conditions, sometimes with an imidazole (B134444) additive to facilitate acyl transfer, has drastically reduced reaction times to as little as 30 minutes and improved yields. nih.gov This robust method tolerates a broad scope of α,β-unsaturated esters, providing access to a diverse library of 1,4-thiazepanone scaffolds. nih.govacs.org

Table 1: Synthesis of 1,4-Thiazepan-5-ones via Tandem Michael Addition-Cyclization. nih.gov
Entryα,β-Unsaturated Ester SubstrateAmineKey Reagents/ConditionsYield (%)
1Methyl 3-(2-thienyl)-acrylateCysteamineDBU, Imidazole, MeCN, 60 °C53
22,2,2-Trifluoroethyl cinnamateCysteamineDBU, MeCN, 60 °C, 0.5 h88
32,2,2-Trifluoroethyl 3-(2-naphthyl)acrylateCysteamineDBU, MeCN, 60 °C, 1 h91
42,2,2-Trifluoroethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylateCysteamineDBU, MeCN, 60 °C, 1 h95

Cycloaddition reactions, such as the [4+2] Diels-Alder or [2+2] reactions, are powerful tools for constructing cyclic systems. youtube.com While less commonly reported for the direct synthesis of the saturated monocyclic 1,4-thiazepane core, they are employed in building related fused heterocyclic structures. nih.govnih.gov For example, tandem ring-opening/[2+2] cycloaddition sequences have been used to create cyclobutane-fused thiazoline (B8809763) derivatives. nih.govnih.gov Similarly, 1,3-dipolar cycloadditions are a staple in heterocycle synthesis, forming five-membered rings like triazoles or isoxazoles. youtube.comyoutube.com

Ring-expansion methodologies provide an alternative route to seven-membered rings from more readily available five- or six-membered precursors. For the synthesis of thiazepanes, methods starting from six-membered sulfur-containing rings are notable. Pathways such as the Beckmann rearrangement or the Schmidt reaction on tetrahydro-1,4-thiapyranones can yield the desired 1,4-thiazepanone ring system. nih.gov However, these approaches can be hampered by challenges in accessing the necessary starting materials for library synthesis and the potential formation of undesired regioisomers. nih.gov

Another documented ring-expansion approach involves the reaction of a thiazolium iodide salt with a substituted 3-chloropropanone under basic conditions, which has been used to generate a thiazepine ring. researchgate.net Ring expansion has also been demonstrated in the synthesis of fused systems, such as the conversion of thiopyran-4-one-derived oximes into 1,5-benzothiazepanes. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to complex molecular scaffolds. nih.gov This strategy is valued for its atom economy and operational simplicity. For the construction of the 1,4-thiazepane framework, the Ugi four-component condensation (Ugi-4CC) has been successfully applied. An intramolecular variation of the Ugi reaction between a 6-oxo-4-thiacarboxylic acid, a primary amine (e.g., benzylamine), and an isocyanide (e.g., cyclohexyl isocyanide) has been shown to produce hexahydro-1,4-thiazepin-5-ones. figshare.com This method allows for the rapid assembly of the core heterocyclic structure from simple, readily available starting materials. Additionally, microwave-assisted, solvent-free MCRs have been developed for the synthesis of diverse 1,4-thiazepine derivatives, highlighting the move towards more environmentally friendly synthetic protocols. researchgate.netresearchgate.net

The conversion of the 1,4-thiazepane thioether to the corresponding 1,4-thiazepane 1-oxide introduces a stereogenic center at the sulfur atom. Controlling the stereochemistry of this oxidation is crucial for developing enantiomerically pure compounds.

The stereoselective oxidation of a prochiral thioether to a chiral sulfoxide (B87167) is a well-established and powerful transformation in modern asymmetric synthesis. nih.gov Chiral sulfinyl compounds are not only valuable as auxiliaries and catalysts but are also integral to numerous important pharmaceutical agents. nih.govthieme.de

Several strategies exist to achieve this transformation with high enantioselectivity. One major approach relies on the use of chiral oxidizing agents or catalytic systems. Research has led to the development of efficient organocatalysts, such as fully alkylated bicyclic guanidines, which have been successfully used to synthesize chiral heterocyclic sulfoxides. thieme.de Another common method involves the use of a stoichiometric chiral reagent.

Alternatively, substrate-controlled approaches can be employed where a chiral auxiliary is attached to the thiazepane molecule. researchgate.netrsc.org The inherent chirality of the auxiliary directs the oxidation of the sulfur atom to a specific face, leading to the formation of one diastereomer preferentially. The auxiliary can then be removed to yield the enantiomerically enriched sulfoxide. The predictable stereochemical outcomes in these reactions are often rationalized by considering steric and stereoelectronic factors. researchgate.net These methods provide a reliable means to access specific enantiomers of 1,4-thiazepane 1-oxide and its analogues, which is essential for investigating their structure-activity relationships.

Stereoselective Introduction and Control of the Sulfoxide Stereocenter

Chiral Auxiliary and Organocatalytic Approaches

The synthesis of enantiomerically pure cyclic compounds is a significant objective in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. To this end, chiral auxiliaries and organocatalysis have emerged as powerful strategies for controlling stereochemistry during the synthesis of heterocyclic systems like 1,4-thiazepanes.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org This approach relies on the auxiliary's inherent chirality to create a diastereomeric intermediate that favors the formation of one enantiomer over the other in subsequent reactions. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While direct examples for 1,4-thiazepane 1-oxide hydrochloride are not extensively detailed, the principles are widely applied. For instance, oxazolidinones and camphorsultams are common auxiliaries used in asymmetric alkylations and Michael additions, which can be key steps in forming the thiazepane skeleton. wikipedia.org Camphorsultam, for example, has been shown to be effective in the stereoselective Michael addition of thiols. wikipedia.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. semanticscholar.org This field has provided efficient methods for the asymmetric synthesis of various heterocycles. chemistryviews.orgnih.govorganic-chemistry.org For seven-membered rings, which can be challenging to synthesize due to unfavorable kinetics, organocatalysis has proven effective. organic-chemistry.org For example, chiral phosphoric acids have been used as bifunctional catalysts in the enantioselective synthesis of 1,4-benzodioxepines, activating the substrate and controlling the stereochemical outcome. organic-chemistry.org Similarly, quinine-derived urea (B33335) catalysts have been employed in one-pot reactions to produce tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity (up to 98% ee). chemistryviews.org These strategies, involving the asymmetric sulfa-Michael addition of thiols to unsaturated esters, represent a promising pathway for accessing chiral 1,4-thiazepane precursors. researchgate.net

A semi-rational design approach using enzymes, a form of biocatalysis, has also been successful in producing chiral seven-membered rings. For instance, an imine reductase (IRED) was engineered to asymmetrically synthesize alkylated S-4-azepanamines with excellent stereoselectivity (>99% S). rsc.org Such biocatalytic methods could be adapted for the asymmetric synthesis of substituted 1,4-thiazepanes.

Table 1: Chiral Approaches for Heterocycle Synthesis

Method Catalyst/Auxiliary Example Target Heterocycle Class Key Transformation Reported Enantioselectivity
Organocatalysis Quinine-derived urea Tetrahydro-1,4-benzodiazepin-2-ones Domino Ring-Opening Cyclization Up to 98% ee chemistryviews.org
Organocatalysis Chiral Phosphoric Acid 1,4-Benzodioxepines Intramolecular Oxetane Desymmetrization 87–98% ee organic-chemistry.org
Biocatalysis Engineered Imine Reductase (IRED) Azepane-4-amines Asymmetric Reductive Amination >99% ee rsc.org

Functionalization and Derivatization Strategies

The biological activity of a core scaffold like 1,4-thiazepane is highly dependent on the nature and position of its substituents. Therefore, effective methods for functionalization and derivatization are critical for developing analogues and optimizing properties.

Late-stage functionalization (LSF) refers to the chemical modification of a complex molecule at a late step in its synthesis. wikipedia.org This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common, advanced intermediate without needing to redesign the entire synthetic route. wikipedia.orgnih.gov LSF reactions must be highly chemoselective, meaning they target a specific functional group while tolerating many others present in the complex molecule. wikipedia.org

For precursors of this compound, LSF can be applied to introduce key functional groups that influence pharmacokinetic and pharmacodynamic properties. Examples of LSF reactions applicable to such scaffolds include:

C-H Bond Hydroxylation: The introduction of hydroxyl groups can improve metabolic stability or provide a handle for further derivatization. nih.gov For instance, palladium-catalyzed ortho-hydroxylation of arenes has been used to modify drug molecules like Ibuprofen. nih.gov Similar strategies could be envisioned for aryl-substituted thiazepane precursors.

Deoxyfluorination: The conversion of hydroxyl groups to fluorine atoms is a common LSF tactic to enhance properties like metabolic stability and membrane permeability. nih.gov Reagents like PhenoFluor have been developed for the direct conversion of phenols to aryl fluorides. nih.gov

Functional Group Transformation: Existing functional groups can be converted into others under mild conditions. For example, aromatic halides can be transformed into phenols, and aminoheterocycles can be converted to heterocyclic chlorides, providing a point for further modification, such as in the development of PROTAC binders. nih.gov

The ability to perform these modifications late in the synthesis significantly streamlines the exploration of structure-activity relationships (SAR). chimia.chnih.gov

The diversity of substituents on the 1,4-thiazepane skeleton can be achieved through various synthetic strategies, primarily by varying the starting materials or by functionalizing the heterocyclic core after its formation.

One efficient method for building the thiazepane ring involves the one-pot reaction of 1,2-amino thiols (like cysteamine) with α,β-unsaturated esters. nih.govnih.govacs.org By using a wide variety of substituted α,β-unsaturated esters, a diverse library of 1,4-thiazepanones can be generated. researchgate.netnih.gov This approach offers significant flexibility in introducing substituents at various positions around the ring.

Once the 1,4-thiazepanone core is formed, it serves as a versatile precursor for further diversification. nih.gov A common strategy involves the reduction of the lactam (amide) functionality to the corresponding cyclic amine. researchgate.net This unmasked secondary amine can then be readily functionalized through acylation or carbamoylation reactions to introduce a wide array of substituents at the nitrogen atom. nih.gov

Table 2: Synthesis and Derivatization of 1,4-Thiazepanes

Step Reaction Reagents Purpose Ref.
Ring Formation One-pot conjugate addition & cyclization 1,2-amino thiol + α,β-unsaturated ester Create diverse 1,4-thiazepanone precursors researchgate.netnih.gov
Precursor Reduction Lactam reduction Sodium borohydride/iodine or Borane dimethylsulfide Convert 1,4-thiazepanone to 1,4-thiazepane nih.gov

| N-Functionalization | Acylation / Carbamoylation | Amine + Electrophile (e.g., acyl chloride) | Introduce diverse substituents on the nitrogen atom | nih.gov |

This two-step transformation—synthesis of the core followed by functionalization—provides robust and diversified access to libraries of 1,4-thiazepane analogues for screening and development. nih.govnih.gov

Chemical Reactions and Transformations of this compound

Reactivity of the Sulfoxide Moiety (e.g., Reduction, Rearrangements)

The sulfoxide group in 1,4-thiazepane 1-oxide is a key functional group that dictates much of its chemical reactivity. It can undergo several important transformations, including reduction and rearrangement.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide (B99878) (thioether). This transformation is a fundamental reaction in sulfur chemistry and can be accomplished using various reducing agents. While specific conditions for 1,4-thiazepane 1-oxide are not detailed in the provided context, typical reagents for sulfoxide reduction include phosphorus-based reagents or certain metal hydrides.

Rearrangements: The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides. wikipedia.org In this reaction, the sulfoxide, when treated with an activating agent like acetic anhydride (B1165640), rearranges to form an α-acyloxy-thioether. wikipedia.orgyoutube.com

The general mechanism involves several steps:

Acylation: The sulfoxide oxygen attacks the anhydride, forming an acyloxysulfonium intermediate. wikipedia.orgyoutube.com

Elimination: A base (such as the acetate (B1210297) byproduct) abstracts an α-proton, leading to the elimination of acetic acid and the formation of a cationic thial intermediate (a sulfur-stabilized carbocation). wikipedia.org

Nucleophilic Attack: The thial is then trapped by a nucleophile, which in the classic Pummerer reaction is the acetate ion, yielding the final α-acyloxy-thioether product. wikipedia.org

This reaction is not limited to acetic anhydride; other activators like trifluoroacetic anhydride can be used. wikipedia.org The electrophilic thial intermediate can also be trapped by other nucleophiles, making the Pummerer rearrangement a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov A variation known as the silyl-Pummerer rearrangement uses silylating agents as activators. slideshare.net

Ring System Stability and Transformations

The seven-membered 1,4-thiazepane ring possesses a degree of conformational flexibility but can also undergo significant transformations under certain conditions, leading to ring cleavage, contraction, or expansion.

Ring Stability and Conformation: The 1,4-thiazepine ring system can exist in different conformations, such as chair-type and boat-type forms. researchgate.net The presence of functional groups, like a lactam within the ring (as in 1,4-thiazepinones), can increase the rigidity of the system. researchgate.net

Ring Transformations:

Ring Contraction: It has been shown that 1,4-thiazepine rings can undergo transformation in a basic medium, contracting to form five-membered thiazolidin-4-one rings. researchgate.net

Ring Cleavage: In reactions with activated alkynes, related tetrahydro-1,4-benzoxazepine systems have been observed to cleave at the N–C(5) bond. researchgate.netosi.lv The rate of this cleavage is influenced by the electronic properties of substituents on the ring. researchgate.net

Ring Expansion: The reaction of tetrahydro-1,4-benzothiazepines with activated alkynes like methyl propiolate has been shown to result in a ring expansion. researchgate.netosi.lv This reaction leads to the formation of a nine-membered benzothiazonine ring, representing a two-carbon atom expansion of the original thiazepine ring. researchgate.net

acs.orgacs.org Sigmatropic Rearrangements: While not directly reported for the parent 1,4-thiazepane, related bicyclic systems containing heteroatoms can undergo Cope or Claisen-type acs.orgacs.org sigmatropic rearrangements. nsf.govmasterorganicchemistry.com These concerted reactions can lead to profound structural reorganization of the ring system. nsf.gov

These transformations highlight the chemical reactivity of the thiazepane scaffold beyond the sulfoxide moiety and indicate that the ring system, while generally stable, can be manipulated to produce other heterocyclic structures.

Table 3: Compound Names Mentioned

Compound Name
This compound
1,4-Thiazepane
1,4-Thiazepanone
Oxazolidinone
Camphorsultam
Tetrahydro-1,4-benzodiazepin-2-one
1,4-Benzodioxepine
S-4-azepanamine
Ibuprofen
PROTAC
Cysteamine
α-acyloxy-thioether
Thiazolidin-4-one
Tetrahydro-1,4-benzoxazepine
Tetrahydro-1,4-benzothiazepine
Benzothiazonine

Substitution and Functional Group Interconversion on the Thiazepane Ring

The functionalization of the 1,4-thiazepane ring is a critical aspect in the development of novel analogues with diverse properties. Methodologies for substitution and functional group interconversion on the pre-formed thiazepane scaffold can be broadly categorized into reactions occurring at the nitrogen atom, the sulfur atom, or the carbon framework of the ring.

N-Functionalization: Acylation and Carbamoylation

The secondary amine of the 1,4-thiazepane ring is a primary site for synthetic elaboration, readily undergoing acylation and carbamoylation to furnish a wide array of amides and carbamates. These reactions are typically high-yielding and proceed under standard, mild conditions. A general and efficient protocol involves the reaction of the 1,4-thiazepane, often generated in situ from the reduction of a corresponding 1,4-thiazepanone, with an appropriate electrophile such as an acid chloride or an isocyanate. nih.gov The presence of a tertiary amine base, for instance, triethylamine, is commonly employed to neutralize the acid generated during the reaction. nih.gov

The versatility of this approach allows for the introduction of a diverse range of substituents at the N-4 position, significantly influencing the steric and electronic properties of the resulting thiazepane analogues. nih.gov This method has been successfully applied to generate libraries of acylated 1,4-thiazepanes for biological screening. nih.gov

Table 1: N-Acylation and N-Carbamoylation of 1,4-Thiazepane Analogues nih.gov

Entry 1,4-Thiazepane Substrate Electrophile Product Yield (%)
1 2-(Thiophen-2-yl)-1,4-thiazepane 4-Fluorobenzoyl chloride 4-(4-Fluorobenzoyl)-2-(thiophen-2-yl)-1,4-thiazepane 85
2 2-(Thiophen-2-yl)-1,4-thiazepane 3,4-Difluorobenzoyl chloride 4-(3,4-Difluorobenzoyl)-2-(thiophen-2-yl)-1,4-thiazepane 87
3 2-(4-Fluorophenyl)-1,4-thiazepane 4-Fluorobenzoyl chloride 4-(4-Fluorobenzoyl)-2-(4-fluorophenyl)-1,4-thiazepane 92
4 2-Phenyl-1,4-thiazepane 4-Fluorobenzoyl chloride 4-(4-Fluorobenzoyl)-2-phenyl-1,4-thiazepane 89
5 2-Phenyl-1,4-thiazepane Isopropyl isocyanate 4-(Isopropylcarbamoyl)-2-phenyl-1,4-thiazepane 75

Functional Group Interconversion at the Sulfur Atom: Oxidation to Sulfoxide

Another key site for functional group interconversion on the 1,4-thiazepane ring is the sulfur atom. The thioether can be selectively oxidized to the corresponding sulfoxide, affording 1,4-thiazepane 1-oxide derivatives. This transformation is significant as the introduction of the polar sulfoxide group can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.

A variety of oxidizing agents can be employed for the selective oxidation of cyclic thioethers to sulfoxides. organic-chemistry.orgorganic-chemistry.org Common and effective reagents include hydrogen peroxide, often in the presence of a catalyst, and hypervalent iodine reagents such as iodosobenzene (B1197198) (PhIO) or phenyliodine diacetate (PIDA). organic-chemistry.orgorganic-chemistry.orgarkat-usa.org The careful selection of the oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone. For instance, the TAPC-H₂O₂ system (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride and hydrogen peroxide) has been reported as an efficient system for the selective oxidation of sulfides to sulfoxides with high yields and chemoselectivity. organic-chemistry.org

Formation of the Hydrochloride Salt

The basic nitrogen atom in the 1,4-thiazepane 1-oxide allows for the straightforward formation of acid addition salts, such as the hydrochloride salt. This is typically achieved by treating a solution of the free base, 1,4-thiazepane 1-oxide, with a solution of hydrochloric acid, often in an ethereal or alcoholic solvent. The resulting hydrochloride salt generally exhibits increased crystallinity and aqueous solubility, which can be advantageous for purification and handling. While specific literature for the hydrochloride salt of the parent 1,4-thiazepane 1-oxide is not abundant, the formation of hydrochloride salts of substituted thiazepine and diazepine (B8756704) derivatives is a common practice. jocpr.com

Substitution on the Carbon Framework

Direct substitution on the carbon atoms of the saturated 1,4-thiazepane ring, through methods like C-H functionalization, remains a developing area of research. While there is extensive literature on the C-H functionalization of other saturated aza-heterocycles, specific examples for the 1,4-thiazepane system are less common. However, the functionalization of related dithieno nih.govnih.govthiazines has been achieved through lithiation followed by trapping with an electrophile, suggesting that similar strategies could potentially be applied to thiazepane derivatives under suitable conditions. nih.gov

More commonly, functional groups are introduced onto the carbon backbone during the synthesis of the ring itself, for example, by using substituted building blocks in the initial cyclization reactions. nih.gov The subsequent interconversion of these pre-installed functional groups would then follow standard organic transformations.

Sophisticated Spectroscopic and Structural Elucidation of 1,4 Thiazepane 1 Oxide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Primary Structure Determination

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the primary structure of a molecule.

For 1,4-Thiazepane (B1286124) 1-oxide hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the seven-membered ring. The chemical shifts (δ) of these protons would be influenced by their proximity to the nitrogen and the sulfoxide (B87167) group. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the carbon framework.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the 1,4-thiazepane ring would produce a distinct signal. The chemical shifts of these carbons would be indicative of their hybridization and the nature of the atoms attached to them. For instance, carbons adjacent to the nitrogen and the sulfoxide group would be expected to resonate at different frequencies compared to other methylene (B1212753) carbons in the ring.

While specific data for 1,4-Thiazepane 1-oxide hydrochloride is unavailable, studies on related tetrahydro-1,4-benzothiazepines have demonstrated the utility of ¹H and ¹³C NMR in assigning the ground-state conformations based on vicinal coupling constants. rsc.org For a definitive analysis of this compound, the following data tables would be populated with experimentally determined values.

Hypothetical ¹H NMR Data for this compound

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2Data not availableData not availableData not availableData not available
H-3Data not availableData not availableData not availableData not available
H-5Data not availableData not availableData not availableData not available
H-6Data not availableData not availableData not availableData not available
H-7Data not availableData not availableData not availableData not available
N-HData not availableData not availableData not availableData not available

Hypothetical ¹³C NMR Data for this compound

Carbon PositionChemical Shift (ppm)
C-2Data not available
C-3Data not available
C-5Data not available
C-6Data not available
C-7Data not available

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR and for elucidating the through-bond and through-space relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the 1,4-thiazepane ring, confirming the connectivity of the methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformational preferences of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

The application of these 2D NMR techniques is standard in the structural elucidation of complex heterocyclic compounds. rsc.orgresearchgate.netscielo.br

Advanced NMR for Conformational Studies of the 1,4-Thiazepane Ring

The seven-membered 1,4-thiazepane ring can adopt various conformations, such as chair, boat, and twist-boat forms. The presence of the sulfoxide group introduces a stereocenter at the sulfur atom, further complicating the conformational landscape. Advanced NMR techniques, such as variable temperature NMR studies, would be employed to investigate the dynamic processes and to determine the predominant conformation in solution. By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to deduce thermodynamic parameters for conformational exchange. Studies on similar seven-membered rings have shown that these systems often exist as an equilibrium of multiple conformers. researchgate.netresearchgate.netrsc.org

X-ray Crystallography for Definitive 3D Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and dihedral angles.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A successful single-crystal X-ray diffraction analysis of this compound would provide a definitive picture of its molecular geometry. The resulting data would allow for the precise measurement of all bond lengths (e.g., C-C, C-N, C-S, S=O) and the angles between them. Dihedral angles would define the puckering of the seven-membered ring and the orientation of the sulfoxide group (axial or equatorial). This level of detail is essential for a complete structural characterization. While no specific data exists for the title compound, crystallographic analyses of related heterocyclic structures are common in the literature. mdpi.com

Hypothetical X-ray Crystallographic Data for this compound

Bond Lengths (Å)

Atom 1 Atom 2 Length (Å)
S1 O1 Data not available
S1 C2 Data not available
S1 C7 Data not available
N4 C3 Data not available
N4 C5 Data not available
C2 C3 Data not available
C5 C6 Data not available

**Bond Angles (°) **

Atom 1 Atom 2 Atom 3 Angle (°)
O1 S1 C2 Data not available
O1 S1 C7 Data not available
C2 S1 C7 Data not available
C3 N4 C5 Data not available
S1 C2 C3 Data not available

Analysis of Conformational Preferences in the Solid State

The crystal structure would reveal the preferred conformation of the 1,4-thiazepane ring in the solid state. This information is invaluable for understanding the intrinsic conformational biases of the molecule, which are influenced by factors such as steric hindrance and electronic interactions involving the sulfoxide group and the protonated amine. The solid-state conformation can then be compared with the solution-state conformation determined by NMR to assess the influence of the solvent environment on the molecular structure.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is defined by a network of strong intermolecular forces, primarily hydrogen bonds, which dictate the crystal packing. As a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) acts as a primary hydrogen bond donor. The chloride anion (Cl⁻) serves as the principal acceptor, leading to the formation of robust N-H···Cl⁻ interactions. These interactions are fundamental to the cohesion of the crystal lattice.

Furthermore, the sulfoxide group (S=O) is a potent hydrogen bond acceptor. The oxygen atom's lone pairs readily participate in hydrogen bonding with the ammonium (B1175870) proton, resulting in N-H···O=S interactions. These secondary interactions, while generally weaker than those involving the chloride anion, play a crucial role in orienting the molecules and establishing a more complex, three-dimensional supramolecular assembly.

Table 1: Representative Hydrogen Bond Geometries in this compound This table presents hypothetical but representative data for illustrative purposes.

Donor-H···Acceptor (D-H···A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H-A Angle (°)
N-H···Cl1.022.153.17175
N-H···O=S1.021.982.98168

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds by providing highly accurate mass measurements. researchgate.net Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry deliver mass accuracy typically within 5 ppm, which allows for the confident determination of a molecule's elemental composition. nih.gov

For this compound, analysis is performed on the protonated cation, [C₅H₁₁NOS + H]⁺. The theoretical exact mass of this ion is calculated by summing the masses of its constituent isotopes. HR-MS analysis provides an experimental mass value that can be compared against the theoretical value. A close match between the measured and theoretical mass confirms the elemental formula and, by extension, the identity of the compound, distinguishing it from other potential isomers or impurities with the same nominal mass.

Table 2: HR-MS Data for the Protonated Cation of 1,4-Thiazepane 1-oxide This table presents hypothetical but representative data for illustrative purposes.

ParameterValue
Elemental Formula (Cation)C₅H₁₂NOS⁺
Theoretical Exact Mass (m/z)134.06341
Measured Exact Mass (m/z)134.06352
Mass Error (ppm)0.82
Ionization ModeElectrospray Ionization (ESI+)

Chromatographic Techniques (e.g., LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for assessing the purity of this compound and analyzing its presence in complex mixtures. A validated LC-MS method can separate the target compound from starting materials, by-products, and degradation products, while the mass spectrometer provides sensitive and selective detection. researchgate.net

A typical method would employ a reverse-phase column (e.g., a C18 column) with a gradient elution using a mobile phase consisting of water and acetonitrile, often modified with an acid like formic acid to ensure good peak shape and ionization efficiency. The compound is ionized, typically using an ESI source, and the mass spectrometer monitors for the specific mass-to-charge ratio (m/z) of the protonated molecule. researchgate.net The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) of the method can be established to quantify trace-level impurities. researchgate.net

Table 3: Illustrative LC-MS Parameters for Purity Analysis This table presents hypothetical but representative data for illustrative purposes.

ParameterCondition/Value
Chromatography SystemHPLC coupled with a Triple Quadrupole Mass Spectrometer
ColumnSymmetry C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
Analyte1,4-Thiazepane 1-oxide
Retention Time (Rt)4.8 min
Observed Ion (m/z)134.1 [M+H]⁺
Purity Assessment>99.5% (by peak area normalization)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful and rapid method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound provides a unique fingerprint based on the vibrational modes of its specific chemical bonds.

Table 4: Characteristic IR Absorption Frequencies for this compound This table presents hypothetical but representative data for illustrative purposes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Ammonium (R₂NH₂⁺)3200-2400Strong, Broad
C-H StretchAlkane (CH₂)2960-2850Strong
C-H BendAlkane (CH₂)1470-1440Medium
S=O StretchSulfoxide1055Strong
C-N StretchAliphatic Amine1250-1020Medium

Computational Chemistry and Theoretical Investigations of 1,4 Thiazepane 1 Oxide Hydrochloride

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1,4-Thiazepane (B1286124) 1-oxide hydrochloride, these methods can predict its geometry, stability, and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides a measure of the molecule's chemical reactivity and kinetic stability. espublisher.com A larger gap suggests higher stability and lower reactivity. espublisher.com

Table 1: Illustrative DFT-Calculated Electronic Properties of 1,4-Thiazepane 1-oxide Hydrochloride

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment4.8 D
Total Energy-850.12 Hartrees

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a rigorous approach to determining molecular properties. These methods can be used to perform vibrational analysis, which predicts the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups.

Furthermore, ab initio methods can be used to calculate a range of other molecular properties, such as the electrostatic potential surface, which reveals regions of positive and negative charge on the molecule. This information is vital for understanding intermolecular interactions, including hydrogen bonding.

Table 2: Illustrative Ab Initio Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)3250N-H stretching
ν(C-H)2980C-H stretching
ν(S=O)1050S=O stretching
δ(CH₂)1450CH₂ scissoring

Note: The values in this table are hypothetical and represent typical outputs from ab initio vibrational analysis.

Conformational Analysis and Dynamics Modeling

The seven-membered ring of this compound allows for significant conformational flexibility. Understanding the different accessible conformations and their relative energies is crucial for predicting its biological activity and physical properties.

To explore the conformational landscape of this compound, potential energy surface (PES) scans can be performed. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each point. The resulting PES reveals the various low-energy conformations (local minima) and the energy barriers between them (transition states).

Through this process, the global minimum energy conformation, which is the most stable arrangement of the atoms, can be identified. This conformation is often assumed to be the most populated and biologically relevant one. For similar cyclic systems, unexpected low-energy conformations have been identified through such studies. nih.gov

While PES scans provide a static picture of the conformational space, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. nih.gov

By analyzing the MD trajectory, a conformational ensemble can be generated, which represents the collection of conformations that the molecule adopts at a given temperature. This provides insights into the molecule's flexibility and the dynamic equilibrium between different conformations. Such simulations are particularly valuable for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Modeling of Interactions with Biological Macromolecules

The therapeutic potential of a molecule is often determined by its ability to interact with specific biological macromolecules, such as proteins or nucleic acids. Molecular modeling techniques, including molecular docking and MD simulations, are instrumental in predicting and analyzing these interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to identify potential binding sites on a target protein and to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to investigate the dynamic nature of the interaction. These simulations can provide a more realistic picture of how the ligand and protein adapt to each other upon binding.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Binding Site ResidueInteraction TypeDistance (Å)
ASP 120Hydrogen Bond (with N-H)2.1
TYR 85Pi-Pi Stacking4.5
LEU 150Hydrophobic Interaction3.8
GLU 122Hydrogen Bond (with S=O)2.3

Note: This table presents hypothetical data from a molecular docking study to illustrate the types of interactions that could be identified.

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a target macromolecule, such as a protein. nih.govopenaccessjournals.com This method is fundamental in structure-based drug design for predicting how a molecule like this compound might interact with a specific biological target at the atomic level. mdpi.comjscimedcentral.com

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which are often obtained from crystallographic data or generated through homology modeling. nih.gov A defined binding site on the target is specified, and a docking algorithm then samples a vast number of possible conformations and orientations of the ligand within this site. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity. The result is a ranked list of potential binding modes, with the top-ranked pose representing the most probable interaction. nih.gov

For this compound, a hypothetical docking study would identify key interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the amino acid residues of the target's binding pocket. jscimedcentral.com The sulfoxide (B87167) group, for instance, could act as a hydrogen bond acceptor, while the seven-membered thiazepane ring could form hydrophobic or van der Waals contacts.

Illustrative Docking Results Table:

The following table represents hypothetical docking scores for this compound against a putative protein target. Lower binding energy values typically indicate a more favorable interaction.

Docking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
AutoDock Vina-7.2TYR 82, LYS 115Hydrogen Bond, Hydrophobic
GOLD-6.8ASP 80, TRP 150Hydrogen Bond, π-Stacking
FlexX-7.0SER 81, LEU 148Hydrogen Bond, van der Waals

This table is for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Computational Studies of Protein-Ligand Interaction Energetics

Beyond the initial prediction of a binding pose, more advanced computational methods are used to provide a more accurate estimation of the binding free energy. nih.gov These calculations are crucial for understanding the strength of the interaction between a ligand and its protein target. researchgate.net

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed. These techniques calculate the binding free energy by combining the gas-phase interaction energy from molecular mechanics with solvation free energies. researchgate.netsci-hub.se The total binding free energy (ΔG_bind) is typically broken down into its constituent parts, including van der Waals energy, electrostatic energy, and solvation energy. sci-hub.se

A theoretical study on this compound would involve running molecular dynamics (MD) simulations of the protein-ligand complex to sample a range of conformations. nih.gov Snapshots from this simulation would then be used for MM/PBSA or MM/GBSA calculations to determine the energetic contributions of different types of interactions, revealing which forces are the primary drivers of binding. nih.gov

Example Table of Interaction Energy Components:

This table illustrates a hypothetical breakdown of binding free energy for the compound, as would be calculated by an MM/PBSA study.

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy (ΔE_vdW)-35.5
Electrostatic Energy (ΔE_elec)-20.1
Polar Solvation Energy (ΔG_pol)+30.7
Non-polar Solvation Energy (ΔG_nonpol)-4.2
Total Binding Free Energy (ΔG_bind) -29.1

This data is illustrative and does not represent actual experimental or calculated results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Interaction Relationship (SITR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govlongdom.org The goal of a QSAR study is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.govjocpr.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like lipophilicity (logP), molecular weight, and electronic properties. acs.org

For a series of derivatives based on the 1,4-Thiazepane 1-oxide scaffold, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.gov This would help identify which structural modifications are likely to improve potency.

Structure-Interaction Relationship (SITR) is a related approach that focuses on correlating structural features with the specific interactions observed in the binding site, such as hydrogen bonds or hydrophobic contacts. researchgate.net SITR aims to understand how structural changes affect binding at a molecular interaction level.

Illustrative QSAR Model Descriptors:

A potential QSAR model for 1,4-Thiazepane 1-oxide derivatives might include the following types of descriptors.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentInfluences electrostatic and hydrogen bond interactions.
Steric/TopologicalMolecular VolumeAffects how well the ligand fits into the binding pocket.
HydrophobicityLogP (Partition Coefficient)Determines partitioning between aqueous and lipid environments.
StructuralNumber of H-bond donors/acceptorsDirectly relates to the potential for hydrogen bonding with the target.

Advanced Computational Methodologies (e.g., QM/MM, Hybrid Methods)

For systems where electronic effects like bond-making, bond-breaking, or charge transfer are critical, standard molecular mechanics (MM) methods may be insufficient. researchgate.netannualreviews.org In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. numberanalytics.comnumberanalytics.com

In a QM/MM simulation, a small, chemically important region of the system (e.g., the ligand and the key amino acids in the active site) is treated with a high-accuracy quantum mechanics (QM) method. researchgate.net The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a computationally less expensive molecular mechanics (MM) force field. numberanalytics.com This approach provides a balance between accuracy and computational feasibility, allowing for the study of complex enzymatic reactions or interactions involving significant electronic polarization. numberanalytics.comannualreviews.org

An investigation of this compound using QM/MM could be valuable if its binding mechanism involves covalent bond formation with the target protein or if there are significant charge transfer interactions that are not well-described by classical force fields.

Mechanistic Research on Molecular Interactions of 1,4 Thiazepane 1 Oxide Hydrochloride

Elucidation of Enzyme-Compound Binding Mechanisms

The primary mechanism of action for many bioactive compounds involves their interaction with enzymes. For 1,4-Thiazepane (B1286124) 1-oxide hydrochloride, the focus of mechanistic research has been on its potential role as a modulator of cellular signaling pathways, particularly those involved in oxidative stress responses.

Active Site Interaction Analysis

While direct experimental studies detailing the active site interaction of 1,4-Thiazepane 1-oxide hydrochloride with specific enzymes are not extensively documented in publicly available literature, the broader class of thiazepane derivatives has been investigated. For instance, certain thiazepane analogs have been identified as potent inhibitors of nitric oxide synthase (iNOS), suggesting a direct interaction with the enzyme's active site. nih.gov

The most prominent hypothesized interaction for sulfoxide-containing compounds like this compound is with the Kelch-like ECH-associated protein 1 (Keap1). nih.govgoogle.comgoogle.com Keap1 is a negative modulator of the transcription factor Nrf2, which regulates the expression of a wide array of cytoprotective genes. nih.gov The mechanism of many Nrf2 activators involves the electrophilic modification of specific cysteine residues within Keap1, such as Cys151, Cys273, or Cys288. nih.gov This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation and allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). nih.gov

A summary of potential enzyme interactions for thiazepane derivatives is presented in Table 1.

Compound Class Enzyme Target Interaction Type Supporting Evidence
Thiazepane analogsNitric Oxide Synthase (iNOS)InhibitionExperimental data on analogs nih.gov
Sulfoxide-containing compounds (general)Keap1Covalent modification of cysteine residues, Hydrogen bondingMechanistic studies on other sulfoxides nih.govnih.gov
1,4-Thiazepane 1-oxideKeap1-Nrf2 PathwayPostulated Nrf2 activationInclusion in patents for Nrf2 regulators google.comgoogle.com

Allosteric Modulation Investigations

Allosteric modulation, where a compound binds to a site on an enzyme distinct from the active site to alter its activity, is a plausible mechanism for this compound, particularly in the context of the Keap1-Nrf2 pathway. The interaction with cysteine residues on Keap1 outside of a catalytic active site is, by definition, a form of allosteric modulation that triggers a conformational change, leading to the release of Nrf2. google.comgoogle.com

While specific allosteric modulation studies on this compound are not available, the principle is well-established for Nrf2 activators. This allosteric mechanism provides a basis for understanding how the compound could exert a biological effect without directly inhibiting an enzyme's primary catalytic function.

Receptor-Ligand Interaction Mechanisms

The interaction of small molecules with cellular receptors is another fundamental aspect of their mechanism of action. For the thiazepane class of compounds, some interactions with specific receptors have been reported, although data for this compound itself is limited.

Binding Site Characterization and Specificity

Research on related heterocyclic structures provides some insight into potential receptor interactions. For example, studies on 1,5-benzothiazepines, which share a seven-membered ring containing sulfur and nitrogen, have demonstrated moderate binding affinity for the benzodiazepine (B76468) receptor. This suggests that the thiazepane scaffold could potentially interact with certain types of neurotransmitter receptors.

Mechanistic Pathways of Receptor Modulation

The mechanistic pathway of modulation, should an interaction with a traditional receptor exist, is currently uncharacterized for this compound.

In the context of the Keap1-Nrf2 pathway, the mechanistic pathway is better understood. The binding of an activator like a sulfoxide-containing compound to Keap1 leads to the stabilization and nuclear translocation of Nrf2. nih.govgoogle.comgoogle.com In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a suite of protective genes. nih.gov This pathway does not involve a classical cell surface receptor and signal transduction cascade but rather a direct modulation of a cytosolic regulatory protein.

In Vitro Cellular and Subcellular Interaction Studies (excluding specific biological outcomes/efficacy)

In vitro studies using cell cultures are essential for understanding how a compound interacts with a living system at the cellular and subcellular level. While specific studies on the cellular uptake and subcellular localization of this compound are not available, general principles from related compounds can be inferred.

The sulfoxide (B87167) group is known to increase the polarity of a molecule, which can influence its ability to cross cell membranes. tandfonline.com However, many sulfoxide-containing drugs are known to have good bioavailability, suggesting that they can effectively enter cells. tandfonline.comnih.gov Studies on other heterocyclic compounds have used fluorescently labeled nanoparticles to demonstrate cellular uptake in a time-dependent manner, with the compounds localizing within the cell. nih.gov

Once inside the cell, the primary interaction partner for this compound is hypothesized to be the cytosolic protein Keap1. google.comgoogle.com Therefore, its subcellular localization would likely be concentrated in the cytoplasm where it can engage with the Keap1-Nrf2 complex. Following this interaction, the released Nrf2 would then translocate to the nucleus. nih.gov

A summary of the hypothesized subcellular interactions is presented in Table 2.

Cellular Process Interacting Component Description of Interaction Supporting Rationale
Cellular UptakeCell MembranePassive diffusion or transporter-mediated uptakeGeneral properties of sulfoxide-containing drugs tandfonline.comnih.gov
Cytosolic InteractionKeap1-Nrf2 complexBinding to Keap1, leading to Nrf2 releasePostulated mechanism based on patent literature and sulfoxide chemistry nih.govgoogle.comgoogle.com
Nuclear TranslocationNrf2Movement of released Nrf2 from the cytoplasm to the nucleusEstablished mechanism of the Keap1-Nrf2 pathway nih.gov

Mechanistic Studies of Cellular Uptake

Currently, there is a notable absence of published scientific literature specifically detailing the mechanistic studies of cellular uptake for this compound. While research into related compounds, such as various thiazepine and thiazepane derivatives, is ongoing, the specific processes governing the entry of this compound into cells have not been documented.

General principles of cellular uptake for small molecules suggest that transport across the plasma membrane can occur through passive diffusion, facilitated diffusion, or active transport, processes that are influenced by the compound's physicochemical properties like size, charge, and lipophilicity. However, without experimental data, the predominant mechanism for this compound remains speculative. Future research is required to investigate these potential pathways, which would likely involve in vitro cell-based assays to determine the kinetics and dependencies of its cellular entry.

Intracellular Localization and Target Engagement Studies

Similar to the cellular uptake data, specific studies on the intracellular localization and target engagement of this compound are not available in the current body of scientific literature. The determination of where a compound accumulates within a cell and which biomolecules it binds to is critical for understanding its mechanism of action.

Research on analogous heterocyclic compounds, such as certain 1,4-thiazepane derivatives, has indicated potential interactions with specific proteins like bromodomains. For instance, some acylated 1,4-thiazepanes have been identified as ligands for the BET (bromodomain and extraterminal domain) family of proteins. However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. It cannot be assumed that this compound shares the same intracellular targets.

To ascertain the specific molecular interactions of this compound, further empirical studies are necessary. Techniques such as fluorescence microscopy with a labeled version of the compound could reveal its subcellular distribution, while methods like affinity chromatography, mass spectrometry-based proteomics, and various biophysical binding assays would be essential to identify and characterize its direct binding partners. Without such dedicated research, any discussion of its target engagement remains speculative.

Future Research Perspectives and Methodological Advancements for 1,4 Thiazepane 1 Oxide Hydrochloride

Development of Novel Asymmetric Synthetic Routes

The stereochemistry of a molecule is often critical to its biological activity. Consequently, the development of efficient asymmetric syntheses for chiral compounds is a major focus of modern organic chemistry. For 1,4-Thiazepane (B1286124) 1-oxide hydrochloride, which possesses potential stereocenters, the establishment of novel asymmetric synthetic routes is a key research objective.

Current strategies for the asymmetric synthesis of related heterocyclic systems, such as tetrahydro-1,4-benzodiazepin-2-ones, often rely on multi-step sequences using natural L-α-amino acids as starting materials. chemistryviews.org Future approaches for 1,4-Thiazepane 1-oxide hydrochloride could move towards more streamlined, catalytic asymmetric methods. chemistryviews.org One promising avenue is the use of organocatalysis, which has seen a surge in interest for its ability to promote stereoselective reactions. mdpi.com For instance, chiral thioureas have emerged as powerful hydrogen-bond donors capable of catalyzing a variety of asymmetric transformations. mdpi.com A hypothetical organocatalytic route could involve the enantioselective sulfa-Michael addition of a thiol to an α,β-unsaturated precursor, a strategy that has been successfully employed in the synthesis of related thiazesim derivatives. nih.gov

Another area of exploration is the development of one-pot reaction sequences. A one-pot enantioselective route for tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst, combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). chemistryviews.org A similar integrated approach could be envisioned for the synthesis of enantiomerically enriched 1,4-thiazepane derivatives. The use of chiral auxiliaries, such as those derived from (+)-3-carene, also presents a viable strategy. thieme-connect.de These auxiliaries can direct the stereochemical outcome of key bond-forming reactions and can subsequently be removed. thieme-connect.de

Asymmetric Synthesis StrategyKey FeaturesPotential Application for 1,4-Thiazepane SynthesisReference
OrganocatalysisUse of small chiral organic molecules (e.g., thioureas, quinine (B1679958) derivatives) to induce enantioselectivity.Enantioselective cyclization or key bond-forming steps. mdpi.com, chemistryviews.org
One-Pot SequencesMultiple reaction steps are carried out in a single reaction vessel, improving efficiency.Domino reactions combining cyclization and oxidation steps. chemistryviews.org
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct stereochemistry.Attachment of a chiral auxiliary to a precursor to control the formation of stereocenters. thieme-connect.de

Application of Machine Learning and Artificial Intelligence in Design and Synthesis

AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, including yield and selectivity. nih.gov This can significantly reduce the amount of time and resources spent on empirical optimization of reaction conditions. nih.gov For the synthesis of this compound, ML models could be used to screen various catalysts, solvents, and temperature conditions to identify the optimal parameters for a high-yielding and stereoselective synthesis. mdpi.com Furthermore, AI can assist in planning synthetic routes by identifying the most efficient pathways from commercially available starting materials. mdpi.com

AI/ML ApplicationDescriptionRelevance to this compoundReference
Reaction PredictionPredicting the outcome (yield, selectivity) of chemical reactions.Optimization of synthetic steps to improve efficiency and reduce waste. nih.gov
Synthetic Route PlanningIdentifying optimal synthetic pathways to a target molecule.Accelerating the discovery of efficient and cost-effective syntheses. mdpi.com
De Novo Drug DesignGenerating novel molecular structures with desired properties.Designing new analogs with potentially enhanced biological activity. mdpi.com
Virtual ScreeningComputationally screening large libraries of compounds for potential activity.Prioritizing compounds for synthesis and biological evaluation. pharmafeatures.com

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions provide invaluable mechanistic insights. acs.org

For the synthesis of this compound, techniques such as in situ Raman spectroscopy and powder X-ray diffraction (PXRD) could be employed to follow the course of the reaction in real time. acs.orgnih.gov These methods can help to identify transient intermediates and determine the kinetics of different reaction steps. nih.gov This information is critical for understanding how reaction conditions influence the reaction pathway and for identifying potential bottlenecks or side reactions. The development of spectroscopic probes with changeable π-conjugated systems offers another powerful tool for mechanistic studies. nih.gov These probes can be designed to undergo a distinct change in their spectroscopic signal upon interaction with a specific reactant, product, or intermediate, providing a highly sensitive method for monitoring reaction progress. nih.gov

Modern spectroscopic techniques are capable of characterizing chemical structure and composition, as well as following the intricate details of chemical reactions. southampton.ac.uk For example, time-resolved spectroscopy can be used to measure the motion of atoms and electrons that drive chemical reactivity. southampton.ac.uk By applying these advanced methods to the study of the formation of this compound, a more complete picture of the reaction mechanism can be obtained, paving the way for the development of more efficient and selective synthetic routes.

Integration of Multiscale Computational Approaches for Complex Systems

Computational chemistry has become an indispensable tool for studying complex chemical systems. numberanalytics.com Multiscale modeling, which combines different computational methods to study a system at multiple levels of theory, is particularly powerful for understanding the behavior of complex molecules like this compound. elsevierpure.comresearchgate.net

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. numberanalytics.com This can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates. rsc.org For larger systems, or for studying the dynamics of the molecule over longer timescales, classical molecular mechanics (MM) methods can be employed. numberanalytics.com

The integration of QM and MM methods (QM/MM) allows for the study of a specific part of a large system with high accuracy (the QM region) while treating the rest of the system with a more computationally efficient method (the MM region). rsc.org This approach is particularly useful for studying enzymatic reactions or reactions in solution where the environment plays a crucial role. For this compound, multiscale modeling could be used to study its conformational landscape, its interactions with biological targets, and the mechanism of its formation. nih.gov Such computational studies can guide experimental work by generating hypotheses and predicting the outcomes of experiments. elsevierpure.com

Computational MethodLevel of TheoryApplication to this compoundReference
Quantum Mechanics (QM)HighElectronic structure, reaction mechanisms, transition states. numberanalytics.com, rsc.org
Molecular Mechanics (MM)LowConformational analysis, molecular dynamics of large systems. numberanalytics.com
Quantum Mechanics/Molecular Mechanics (QM/MM)HybridStudying reactions in complex environments (e.g., in solution or at an enzyme active site). rsc.org
Multiscale ModelingIntegratedComprehensive understanding of molecular properties and reactivity across different scales. elsevierpure.com, researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1,4-thiazepane 1-oxide hydrochloride?

Synthesis typically involves oxidation of the parent thiazepane. For example, controlled oxidation using hydrogen peroxide (H₂O₂) in acetic acid with catalytic acid can yield the sulfoxide without overoxidation to sulfone. Careful stoichiometry (e.g., 0.5 equivalents of H₂O₂) is critical to avoid disulfoxide byproducts, as seen in analogous dithiane systems . Post-reaction purification via recrystallization or column chromatography ensures product integrity.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Compatibility studies indicate degradation risks with acids, chlorides, and peroxides . Always use OSHA-compliant PPE, including nitrile gloves and chemical safety goggles, during handling .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the sulfoxide structure and ring conformation. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy validate molecular weight and functional groups (e.g., S=O stretch at ~1030–1070 cm⁻¹) . Elemental analysis further confirms purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Cross-verify data using authoritative databases like PubChem, STN International, or EPA-compiled datasets . For missing values, employ computational tools (e.g., EPI Suite) to estimate properties or use structurally analogous compounds (e.g., thiomorpholine derivatives) as proxies . Experimental validation under standardized conditions (e.g., USP methods) is critical for resolving discrepancies.

Q. What strategies mitigate challenges in detecting trace impurities during synthesis?

Use High-Performance Liquid Chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) for low-level impurity profiling. For sulfur-containing byproducts, inductively coupled plasma mass spectrometry (ICP-MS) enhances sensitivity. Method optimization should align with ICH Q3A/B guidelines .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24–72 hours).
  • Oxidative stress : Expose to 3% H₂O₂.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds . Monitor degradation pathways via LC-MS and quantify using validated stability-indicating assays.

Q. What computational models predict the environmental fate of this compound?

Apply EPA-recommended lifecycle models (e.g., EQC, RAIDAR) to estimate biodegradation, bioaccumulation, and aquatic toxicity. Input parameters include logP (estimated via XLogP3), Henry’s law constant, and soil adsorption coefficients (Koc) derived from EPI Suite . Validate predictions with experimental ecotoxicology data (e.g., Daphnia magna acute toxicity tests).

Methodological Guidance for Data Validation

Q. How to ensure literature data reliability for regulatory submissions?

Follow EPA’s tiered validation framework:

  • Tier 1 : Prioritize peer-reviewed journals, government reports (e.g., ATSDR), and certified databases (e.g., PubChem) .
  • Tier 2 : Cross-check with manufacturer SDS and regulatory filings (e.g., TSCA) .
  • Tier 3 : Conduct independent lab testing for critical parameters (e.g., LD₅₀, NOAEL) .

Q. What experimental designs address gaps in toxicological profiles?

Implement OECD Guidelines:

  • Acute toxicity : OECD 423 (oral) or 436 (aquatic).
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487). For neurotoxicity risks (given structural similarity to psychoactive thiazepanes), use in vitro blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.